N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine
Description
N-(3-Phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is a benzodioxane-derived compound characterized by a 1,4-benzodioxin core substituted with an amine group at position 4. The amine group is further functionalized with a 3-phenylpropenyl chain. This structure confers unique electronic and steric properties, making it a candidate for diverse biological activities.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-5-14(6-3-1)7-4-10-18-15-8-9-16-17(13-15)20-12-11-19-16/h1-9,13,18H,10-12H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDYQXNAHHLFFD-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the cyclization of catechol derivatives with appropriate alkylating agents under acidic or basic conditions. The phenylprop-2-en-1-yl side chain can be introduced through a Friedel-Crafts alkylation reaction, using phenylprop-2-en-1-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the phenylprop-2-en-1-yl side chain.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions include oxidized derivatives such as quinones, reduced compounds with saturated side chains, and substituted amines with various functional groups.
Scientific Research Applications
N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine can be contextualized by comparing it to structurally related benzodioxane derivatives. Key analogs and their properties are summarized below:
Structural and Functional Differences
- Electron-Withdrawing/Donating Groups : Sulfonamide derivatives (e.g., 5c, 5e) exhibit stronger hydrogen-bonding capabilities due to the sulfonyl group, enhancing enzyme inhibition (e.g., lipoxygenase, acetylcholinesterase). In contrast, the absence of sulfonamide in the target compound may reduce polar interactions but increase flexibility .
- Antimicrobial vs. Anti-inflammatory Activity : Sulfonamide-acetamide hybrids (e.g., 7l) show superior antimicrobial activity due to the combined effects of sulfonyl and acetamide groups, whereas alkylated benzodioxanamines (e.g., 5c) prioritize anti-inflammatory targets .
Key Research Findings
Enzyme Inhibition :
- Lipoxygenase (LOX) inhibition is prominent in N-arylalkyl sulfonamides (e.g., 5c, 5e), suggesting that bulky aromatic groups enhance binding to LOX active sites .
- Acetylcholinesterase (AChE) inhibition is observed in sulfonamides with short alkyl chains (e.g., 5f: IC₅₀ = 12.3 µM), while longer chains reduce activity .
Antimicrobial Activity :
- Compound 7l demonstrates broad-spectrum antibacterial and antifungal activity with minimal hemolysis, highlighting the importance of chloro and dimethyl substituents .
- Parent sulfonamide 3 and its derivatives (e.g., 5a, 5b) show selective inhibition against E. coli (MIC = 9.22–9.66 µg/mL) but inactivity against S. aureus .
Anti-diabetic Potential: Acetamide derivatives (e.g., 7i, 7k) exhibit moderate α-glucosidase inhibition (IC₅₀ = 81–86 µM), though less potent than acarbose (IC₅₀ = 37.38 µM) .
Biological Activity
N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 851175-98-9 |
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 255.29 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C=C)C1=CC=CC=C1C=CC(=O)N2C3=C(C=C2)OCCO3 |
Synthesis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin with phenylpropenamide derivatives. This process typically employs various organic solvents and reagents to facilitate the formation of the desired amine structure.
Antidiabetic Potential
Recent studies have evaluated the anti-diabetic potential of related compounds derived from the benzodioxin framework. For instance, a series of 2-[2,3-dihydro-1,4-benzodioxin-6-y(phenylsulfonyl)amino]-N-(un/substituted phenyl) acetamides were synthesized and tested for their ability to inhibit α-glucosidase. The results indicated weak to moderate inhibitory activities with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), suggesting that similar derivatives may exhibit comparable biological effects .
Cytotoxicity Studies
In cytotoxicity assessments, compounds with structural similarities to this compound have shown varying degrees of activity against cancer cell lines. For example, certain analogs demonstrated significant cytotoxic effects on human promyelocytic leukemic HL-60 cells, indicating potential for further investigation in cancer therapeutics .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzodioxin derivatives. Modifications at specific positions on the benzodioxin ring and side chains can enhance or reduce biological potency. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased cytotoxicity against cancer cells |
| Modifications in side chains | Enhanced selectivity for enzyme inhibition |
Case Study 1: Inhibition of α-glucosidase
A study synthesized several derivatives based on N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin and evaluated their α-glucosidase inhibitory activities. The findings indicated that while most compounds exhibited moderate inhibition, some modifications led to significantly improved IC50 values .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The results highlighted that certain structural modifications resulted in enhanced cytotoxic activity against HL-60 cells and other tumor models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
